Cas no 1036712-58-9 (6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one)
![6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one structure](https://www.kuujia.com/scimg/cas/1036712-58-9x500.png)
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one
- 6-Bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- BTUPJEUTBPAUHV-UHFFFAOYSA-N
- B19288
- 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one
-
- Inchi: 1S/C17H14BrNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3
- InChI Key: BTUPJEUTBPAUHV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CN(C2=O)CC1C=CC(=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 404
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.460±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.022 g/l) (25 º C),
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-10G |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 10g |
¥ 18,018.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-5G |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 5g |
¥ 10,810.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-1G |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 1g |
¥ 3,603.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-250MG |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 250MG |
¥ 1,445.00 | 2023-04-06 | |
Ambeed | A456636-1g |
6-Bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one |
1036712-58-9 | 98% | 1g |
$594.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-250.0mg |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 250.0mg |
¥1444.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-1.0g |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 1.0g |
¥3600.0000 | 2024-07-28 | |
Chemenu | CM265788-1g |
6-Bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one |
1036712-58-9 | 97% | 1g |
$556 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0239-100MG |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one |
1036712-58-9 | 95% | 100MG |
¥ 904.00 | 2023-04-06 | |
Chemenu | CM265788-1g |
6-Bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one |
1036712-58-9 | 97% | 1g |
$713 | 2023-11-26 |
6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one
Professional Introduction to Compound with CAS No. 1036712-58-9 and Product Name: 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one
The compound with the CAS number 1036712-58-9 and the product name 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the isoquinoline class, has garnered considerable attention due to its unique structural features and potential therapeutic applications. Isoquinoline derivatives are well-known for their diverse biological activities, making them valuable scaffolds in drug discovery. The specific substitution pattern in this compound, particularly the presence of a bromine atom at the 6-position and a methoxyphenylmethyl group at the 2-position, contributes to its distinct chemical properties and biological interactions.
Recent research has highlighted the importance of 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits promising pharmacological effects, particularly in the modulation of enzymatic pathways and receptor binding. The bromine substituent enhances electrophilicity, making it a versatile intermediate in synthetic chemistry, while the methoxyphenylmethyl group introduces hydrophobicity and potential interactions with specific biological targets. These features make it an attractive candidate for further exploration in medicinal chemistry.
In the context of contemporary drug discovery, isoquinoline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural motif of 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one aligns well with current trends in molecular design, where targeted modifications are employed to optimize bioactivity and pharmacokinetic profiles. The compound’s ability to interact with biological macromolecules suggests its utility in developing small-molecule inhibitors or agonists.
One of the most compelling aspects of this compound is its potential role in oncology research. Isoquinoline derivatives have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation and survival. The brominated isoquinoline scaffold provides a framework for designing molecules that can selectively target tumor-specific pathways. Preclinical studies have indicated that compounds with similar structural features exhibit anti-proliferative effects on various cancer cell lines. The presence of both bromine and methoxyphenylmethyl groups allows for fine-tuning of binding affinity and selectivity, which are crucial factors in drug development.
Moreover, the 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one structure offers opportunities for exploring novel mechanisms of action. Researchers are increasingly interested in molecules that can modulate multiple targets simultaneously or engage in allosteric regulation of proteins. The compound’s dual substitution pattern may enable it to interact with both hydrophobic and polar regions of biological targets, potentially leading to enhanced efficacy and reduced side effects.
The synthesis of 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one is another area of active investigation. Advances in synthetic methodologies have enabled the efficient preparation of complex isoquinoline derivatives, which is essential for both academic research and industrial applications. The bromine atom at the 6-position serves as a valuable handle for further functionalization through cross-coupling reactions or other transformations. This flexibility allows chemists to explore a wide range of derivatives with tailored properties.
Recent publications have begun to uncover new insights into the pharmacological properties of this compound. In vitro studies have revealed its ability to inhibit certain kinases and other enzymes implicated in disease pathways. Additionally, preliminary animal models have shown encouraging results regarding its safety profile and therapeutic potential. These findings underscore the importance of 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one as a lead compound for further development.
The future direction of research on this molecule will likely involve optimizing its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into clinical applications. The growing interest in isoquinoline derivatives underscores their significance as a class of compounds with untapped therapeutic potential.
In conclusion, 6-bromo-2-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinolin-1-one (CAS No. 1036712-58-9) represents a promising candidate for drug discovery due to its unique structural features and biological activities. Its potential applications in oncology and other therapeutic areas make it a subject of intense interest among researchers. As synthetic methods continue to evolve and our understanding of biological pathways deepens, compounds like this will play an increasingly important role in developing next-generation pharmaceuticals.
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